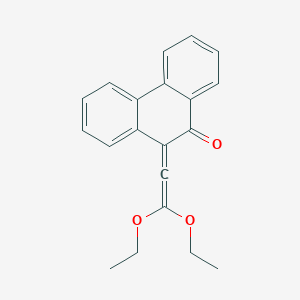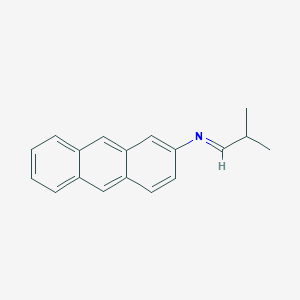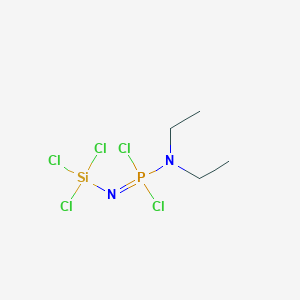
N,N-Diethyl-N'-(trichlorosilyl)phosphoramidimidic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride is a chemical compound known for its unique structure and reactivity. It contains both phosphoramidimidic and trichlorosilyl groups, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride typically involves the reaction of trichlorosilane (HSiCl3) with diethylamine and phosphorus trichloride (PCl3). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
HSiCl3+(C2H5)2NH+PCl3→N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of phosphorus and silicon atoms.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and phosphoramidates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of new phosphoramidimidic derivatives.
科学的研究の応用
N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
作用機序
The mechanism of action of N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride involves its interaction with nucleophiles and electrophiles. The trichlorosilyl group acts as an electrophilic center, while the phosphoramidimidic group can participate in various bonding interactions. These interactions lead to the formation of new chemical bonds and the transformation of the compound into different derivatives.
類似化合物との比較
Similar Compounds
N,N-Diethylphosphoramidimidic dichloride: Lacks the trichlorosilyl group, making it less reactive in certain substitution reactions.
Trichlorosilylphosphoramidimidic dichloride: Contains the trichlorosilyl group but lacks the diethyl groups, affecting its reactivity and applications.
Uniqueness
N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride is unique due to the presence of both diethyl and trichlorosilyl groups. This combination enhances its reactivity and makes it a versatile compound for various chemical transformations and applications.
特性
CAS番号 |
61499-72-7 |
|---|---|
分子式 |
C4H10Cl5N2PSi |
分子量 |
322.5 g/mol |
IUPAC名 |
N-[dichloro(trichlorosilylimino)-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C4H10Cl5N2PSi/c1-3-11(4-2)12(5,6)10-13(7,8)9/h3-4H2,1-2H3 |
InChIキー |
JIENWIJPMIACKN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)P(=N[Si](Cl)(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)
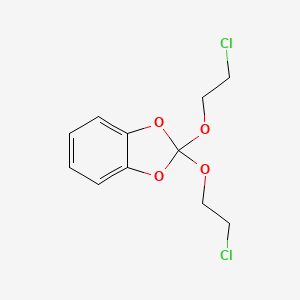
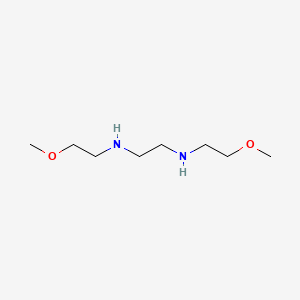
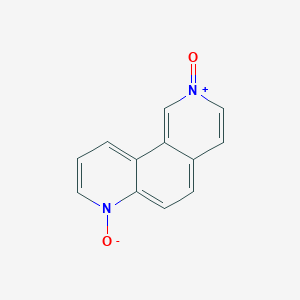
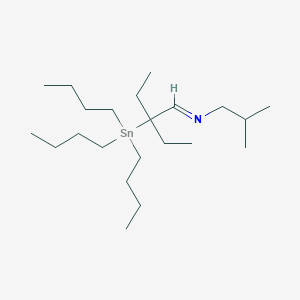
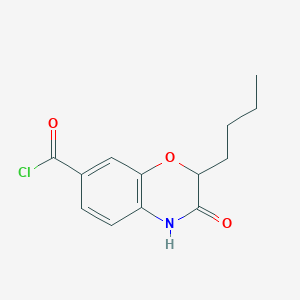
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-](/img/structure/B14588426.png)
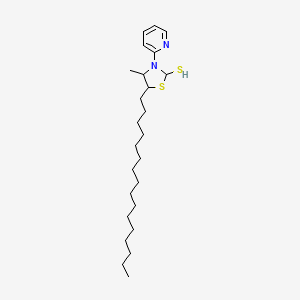

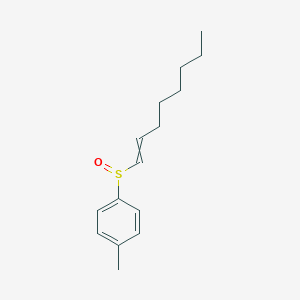

![Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14588459.png)
